molecular formula C13H20N2OS2 B11191295 (5Z)-5-[(3,5-dimethylpiperidin-1-yl)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3,5-dimethylpiperidin-1-yl)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11191295
M. Wt: 284.4 g/mol
InChI Key: UMLBHQYGPBPWRY-FLIBITNWSA-N
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Description

(5Z)-5-[(3,5-dimethylpiperidin-1-yl)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a piperidine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3,5-dimethylpiperidin-1-yl)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethylpiperidine with an appropriate aldehyde or ketone, followed by cyclization with a thioamide to form the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3,5-dimethylpiperidin-1-yl)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the thioxo group to a thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; often performed in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

(5Z)-5-[(3,5-dimethylpiperidin-1-yl)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3,5-dimethylpiperidin-1-yl)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Acetylacetone: Another compound with a thioxo group, used in various chemical reactions.

    Diketene: A reactive intermediate with applications in organic synthesis.

Uniqueness

What sets (5Z)-5-[(3,5-dimethylpiperidin-1-yl)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of a thiazolidinone ring and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H20N2OS2

Molecular Weight

284.4 g/mol

IUPAC Name

(5Z)-5-[(3,5-dimethylpiperidin-1-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H20N2OS2/c1-4-15-12(16)11(18-13(15)17)8-14-6-9(2)5-10(3)7-14/h8-10H,4-7H2,1-3H3/b11-8-

InChI Key

UMLBHQYGPBPWRY-FLIBITNWSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/N2CC(CC(C2)C)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CN2CC(CC(C2)C)C)SC1=S

Origin of Product

United States

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